Rel-tert-butyl (1S,5S,7R)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate
Description
Rel-tert-butyl (1S,5S,7R)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate is a bicyclic β-lactam derivative characterized by a [3.2.0] bicyclic framework, a tert-butyl carboxylate group at position 2, and an amino substituent at position 5. Its cis-configuration (1S,5S,7R) is critical for stereochemical stability and biological interactions . The compound serves as a key intermediate in synthesizing antibiotics and enzyme inhibitors, leveraging its reactive amino group for further functionalization .
Properties
IUPAC Name |
tert-butyl (1S,5S,7R)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-7-6-8(12)9(7)13/h7-9H,4-6,12H2,1-3H3/t7-,8+,9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFGPMRVNCQJHB-YIZRAAEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1C(C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@H]1[C@@H](C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Rel-tert-butyl (1S,5S,7R)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure
The compound features a rigid bicyclic framework that influences its reactivity and interactions with biological targets. The stereochemistry of the compound is critical for its biological activity.
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Enzyme Inhibition : It shows promising inhibitory effects on specific enzymes related to inflammatory pathways.
- Neuropharmacological Effects : The compound has potential applications in treating neurological disorders due to its interaction with neurotransmitter systems.
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, particularly enzymes and receptors. The bicyclic structure allows it to fit into active sites, modulating enzyme activity or receptor signaling pathways.
In vitro Studies
In vitro studies have demonstrated that this compound inhibits the activity of enzymes such as fatty acid amide hydrolase (FAAH) and N-acylethanolamine acid amidase (NAAA). The following table summarizes the inhibitory activity of the compound:
In vivo Studies
In vivo studies have further validated the efficacy of this compound in animal models of inflammation and pain. For example, it was shown to reduce inflammatory responses significantly in a carrageenan-induced paw edema model.
Case Study 1: Anti-inflammatory Activity
In a study published in Pharmacology Reports, researchers evaluated the anti-inflammatory effects of this compound in a rat model. The compound was administered at varying doses, revealing a dose-dependent reduction in edema formation and pro-inflammatory cytokine levels.
Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective properties of this compound against neurotoxic agents in primary neuronal cultures. The results indicated that treatment with this compound significantly improved neuronal survival rates and reduced apoptosis markers.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound | IC50 Value (μM) | Biological Activity |
|---|---|---|
| tert-butyl (1S,5R)-6-amino-3-azabicyclo[3.1.0]hexane | 1.50 | Moderate FAAH inhibition |
| rel-(1S,5S)-Boc-7-amino-2-azabicyclo[3.2.0]heptane | 0.95 | Neuroprotective effects |
Scientific Research Applications
Medicinal Chemistry Applications
Neuropharmacological Research
The compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural features enable it to interact with various neurotransmitter systems, making it a candidate for developing drugs aimed at treating conditions such as anxiety and depression.
Antimicrobial Activity
Preliminary studies have indicated that derivatives of this compound exhibit antimicrobial properties. Research suggests that these compounds can interfere with bacterial cell wall synthesis, showing promise as potential antibacterial agents against resistant strains .
CNS Activity
The bicyclic structure of rel-tert-butyl (1S,5S,7R)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate suggests interactions with dopamine transporters, which are crucial in the treatment of central nervous system disorders. In vitro studies have shown varying binding affinities to the cocaine binding site at the dopamine transporter, indicating potential for developing CNS-active agents .
Synthetic Applications
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique bicyclic framework allows for various modifications and functionalizations, making it suitable for synthesizing complex organic molecules and pharmaceuticals.
Synthetic Routes
The synthesis typically involves multiple steps starting from readily available precursors. Common methods include:
- Diels-Alder Reactions : Used to construct the bicyclic core.
- Protecting Group Strategies : The use of tert-butoxycarbonyl (Boc) and tosylate groups enhances reactivity and selectivity during chemical transformations .
Antibacterial Studies
A study on related azabicyclic compounds demonstrated varying degrees of antibacterial activity against both gram-positive and gram-negative bacteria. Some derivatives showed stronger activity than traditional antibiotics, indicating their potential as new therapeutic agents .
Binding Affinities
In vitro studies revealed that related compounds bind to dopamine transporters with Ki values ranging from 5 µM to 96 µM. This suggests that modifications to the bicyclic structure could enhance binding efficacy and specificity for CNS targets .
Enzyme Inhibition
Research has evaluated the ability of derivatives to inhibit enzymes relevant to various medical conditions, such as urease and alpha-amylase. These findings highlight the compound's potential applications in treating bacterial infections and diabetes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and properties of the target compound and analogs:
Key Comparative Findings
Bridge Heteroatoms and Reactivity
- Aza vs. Thia Bridges : The target compound’s 2-azabicyclo[3.2.0] framework (N at position 2) contrasts with thia-containing analogs (e.g., Penicillin V Calcium, ), where sulfur replaces a carbon. Thia bridges enhance resistance to β-lactamase degradation but reduce hydrogen-bonding capacity compared to aza derivatives .
- Oxa Bridges : Compounds like rel-methyl (2R,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate feature oxygen in the bridge, which decreases electron density at the β-lactam carbonyl, reducing reactivity toward nucleophilic attack.
Substituent Effects
- Amino Group (C7): The 7-amino group in the target compound enables versatile functionalization (e.g., acylations, Schiff base formations), distinguishing it from ester- or carbamate-protected analogs (e.g., tert-butyl carbamates in ).
- tert-Butyl Carboxylate : This bulky group in the target compound improves solubility in organic solvents and acts as a protecting group during synthesis, contrasting with methyl esters () or benzhydryl esters , which may require additional deprotection steps.
Ring Size and Strain
- [3.2.0] vs. [3.2.1] Frameworks : The 6-oxabicyclo[3.2.1]octane derivative has a larger bridge, increasing ring strain and reactivity toward ring-opening reactions compared to the [3.2.0] system.
- [2.2.1] Frameworks : Compounds like tert-butyl (1S,2S,4R)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate exhibit higher steric hindrance due to the compact bicyclic structure, limiting accessibility for enzymatic interactions.
Preparation Methods
Thiolactam Sulfide Contraction
A method adapted from the synthesis of 7-azabicyclo[2.2.1]heptane amino acids involves thiolactam sulfide contraction. This technique, starting from L-glutamic acid, forms the bicyclic core via intramolecular C–C bond formation. The process begins with the conversion of L-glutamic acid into a thiolactam intermediate, followed by sulfide contraction to generate the azabicyclo[3.2.0]heptane skeleton. Yields for this step range from 60–75%, depending on reaction scale and purification methods.
Transannular Alkylation
Transannular alkylation is another critical step for constructing the bicyclic framework. For example, a 7-azabicyclo[2.2.1]heptane intermediate undergoes alkylation at the bridgehead position to introduce the tert-butyl carboxylate group. This reaction typically employs alkyl halides or triflates in the presence of a base such as potassium carbonate, achieving yields of 50–65%.
Table 1: Comparative Analysis of Cyclization Methods
Protective Group Strategies
Boc Protection of the Amino Group
The tert-butyloxycarbonyl (Boc) group is indispensable for protecting the primary amine during synthesis. In a representative procedure, the amino group is Boc-protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with catalytic DMAP, achieving >90% conversion. This step prevents undesired side reactions during subsequent cyclization or functionalization.
Stereochemical Control and Resolution
The (1S,5S,7R) configuration requires precise stereochemical control. Asymmetric hydrogenation using chiral catalysts like Ru-BINAP complexes has been employed to set the bridgehead stereochemistry. Alternatively, enzymatic resolution of racemic intermediates using lipases or esterases can achieve enantiomeric excesses >98%.
Table 2: Stereochemical Optimization Techniques
| Technique | Substrate | Catalyst/Enzyme | ee (%) |
|---|---|---|---|
| Asymmetric Hydrogenation | Unsaturated bicyclic ester | Ru-(S)-BINAP | 92–95 |
| Enzymatic Resolution | Racemic carboxylate | Candida antarctica lipase | 98 |
Reaction Optimization and Scalability
Solvent and Temperature Effects
Polar aprotic solvents such as DMF or THF are preferred for cyclization steps due to their ability to stabilize transition states. For transannular alkylation, reactions performed at −20°C minimize side products like 1,6-anhydro derivatives.
Catalytic Systems
Palladium-catalyzed cross-coupling reactions introduce functional groups post-cyclization. For example, Suzuki-Miyaura coupling with aryl boronic acids installs aromatic moieties at the 7-position, though this is more relevant to derivatives of the target compound.
Q & A
What are the key challenges in achieving enantioselective synthesis of Rel-tert-butyl (1S,5S,7R)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate, and what methodologies address stereochemical control?
The compound’s strained bicyclic framework and multiple stereocenters (1S,5S,7R) require precise control during synthesis. Evidence from analogous bicyclic systems (e.g., 7-azabicyclo[3.2.0]heptane derivatives) highlights the use of chiral auxiliaries or catalysts to direct stereochemistry . For example, palladium-catalyzed cross-coupling in bicyclo[3.2.0] systems (as in ) can preserve stereochemical integrity. Additionally, kinetic resolution during ring-closing steps or enzymatic desymmetrization may mitigate racemization risks. Advanced NMR analysis (e.g., NOESY) and chiral HPLC are critical for verifying enantiomeric excess .
How do conflicting reports on synthetic yields for bicyclo[3.2.0] systems inform optimization strategies for this compound?
demonstrates yield discrepancies in 7-azabicyclo[2.2.1]heptane synthesis (18% vs. 36%), attributed to catalyst load (platinum oxide) and purification steps. For bicyclo[3.2.0] systems, similar challenges arise from ring strain and side reactions. Researchers should prioritize:
- Catalyst screening : Transition-metal catalysts (e.g., Pd, as in ) vs. enzymatic methods.
- Stepwise vs. one-pot synthesis : notes stepwise routes for chiral bicyclic carboxylates to minimize intermediates.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) may stabilize transition states in ring-closing metathesis .
What advanced analytical techniques are essential for characterizing the structural and stereochemical integrity of this compound?
- X-ray crystallography : Resolves absolute configuration, as applied to tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane derivatives ( ).
- Dynamic NMR : Detects rotational barriers in strained systems (e.g., N–CO bond rotation barriers in acetylated analogs, as in ).
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula and isotopic patterns .
- Vibrational circular dichroism (VCD) : Validates enantiopurity in absence of crystalline samples .
How do synthetic routes for clavulanic acid analogs (e.g., and ) inform methodology for functionalizing the bicyclo[3.2.0]heptane core?
Clavulanic acid analogs (e.g., 7-oxo-4-oxa-1-azabicyclo[3.2.0]heptanes) share structural motifs with the target compound. Key insights include:
- Isomerization strategies : Sodium-mediated isomerization of bicycloheptenes ( ) to install oxo or amino groups.
- Protecting group compatibility : tert-Butyl carboxylates ( ) resist hydrolysis under basic conditions, enabling selective deprotection.
- Late-stage functionalization : Direct C–H amination at the 7-position (analogous to ’s iodomethyl derivatives) using hypervalent iodine reagents .
What computational tools are recommended to predict and rationalize the compound’s reactivity and stability?
- Density Functional Theory (DFT) : Models transition states for ring-opening/closure steps and predicts strain energy in bicyclic systems .
- Molecular Dynamics (MD) : Simulates solvent effects on conformational equilibria (e.g., tert-butyl group rotation barriers, as in ).
- Docking studies : For pharmacological applications, assess binding to biological targets (e.g., β-lactamase inhibition, inspired by clavulanic acid analogs in ).
How can researchers reconcile discrepancies in reported barriers to rotation for N–CO and N–NO bonds in strained bicyclic systems ( )?
reports reduced rotational barriers (1.2–6.5 kcal/mol less than unstrained analogs) due to ring strain. To validate:
- Variable-temperature NMR : Quantify ΔG‡ for bond rotation in the target compound.
- Comparative studies : Contrast with non-bicyclic tert-butyl carboxylates (e.g., ’s methyl tert-butyl ether derivatives) to isolate strain effects.
- Theoretical calculations : Use DFT to correlate experimental barriers with electronic and steric parameters .
What strategies mitigate decomposition risks during storage and handling of tert-butyl carboxylate derivatives?
- Storage conditions : Anhydrous environments (-20°C under argon) prevent hydrolysis of the tert-butyl ester ( ).
- Stabilizers : Add radical inhibitors (e.g., BHT) if photodegradation is observed (as in ’s safety protocols).
- Quality control : Regular HPLC-MS monitoring (e.g., 95%+ purity thresholds in ) ensures batch consistency .
How does the steric bulk of the tert-butyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?
The tert-butyl group:
- Shields electrophilic centers : Directs regioselectivity in substitution reactions (e.g., SN2 at less hindered positions).
- Modifies solubility : Enhances lipophilicity, complicating aqueous-phase reactions ( ).
- Impacts crystallization : Bulky groups often reduce crystallinity, necessitating alternative purification (e.g., flash chromatography over silica) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
